molecular formula C18H12ClFN2O2S2 B11685456 N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B11685456
M. Wt: 406.9 g/mol
InChI Key: XELZGCLFAOMWJV-DHDCSXOGSA-N
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Description

Historical Evolution of Thiazolidinone Scaffolds in Medicinal Chemistry

The thiazolidinone scaffold, characterized by a five-membered ring containing sulfur and nitrogen atoms, has undergone significant structural refinement since its early applications. Initial studies in the mid-20th century focused on its role as a precursor for penicillin analogs, but its potential as a standalone pharmacophore became evident with the discovery of antihyperglycemic thiazolidinediones (TZDs) in the 1990s. These compounds, such as rosiglitazone and pioglitazone, demonstrated insulin-sensitizing effects via peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, establishing thiazolidinones as critical tools in metabolic disorder therapeutics.

A pivotal shift occurred in the early 2000s with the exploration of thiazolidinones as antiparasitic agents. Tenório et al. (2005) demonstrated that substitutions at the 2- and 3-positions of the thiazolidinone core significantly enhanced anti-Toxoplasma gondii activity compared to thiosemicarbazone derivatives. For instance, introducing a phenyl group at the 3-position and an arylhydrazone moiety at the 2-position reduced intracellular parasite counts by 98% at concentrations ≤0.1 mM, outperforming sulfadiazine (3 mM). Subsequent work by de Aquino et al. (2008) further optimized the scaffold by incorporating an acetic acid group at the 5-position , achieving 50% parasite growth inhibition at 12.5–30 μg/mL. These modifications highlighted the scaffold’s adaptability, enabling precise tuning of electronic and steric properties for target-specific activity.

Table 1: Key Milestones in Thiazolidinone Scaffold Development

Year Structural Modification Biological Activity Efficacy Metrics Reference
2005 2-Arylhydrazone, 3-phenyl Anti-Toxoplasma 98% parasite reduction at 0.1 mM
2008 5-Acetic acid substitution Enhanced antiparasitic activity IC₅₀: 12.5–30 μg/mL
2021 2,4-Thiazolidinedione (TZD) PPAR-γ agonism (antidiabetic) HbA1c reduction by 1–1.5%

The evolution of thiazolidinones reflects a broader trend in drug discovery: the transition from serendipitous findings to rational design. Computational tools now enable predictive modeling of substituent effects, as seen in pharmacophore studies identifying aromatic rings , hydrophobic regions , and hydrogen-bond acceptors as critical features for antistaphylococcal activity. For example, a 2020 pharmacophore model achieved 72.4% classification accuracy by emphasizing planar aromatic systems and hydrogen-bond donor/acceptor pairs spaced 8.05 Å apart. Such advances underscore the scaffold’s versatility across therapeutic domains.

Significance of Benzylidene-Thiazolidinone Hybrid Architectures

Benzylidene-thiazolidinone hybrids, such as N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide , leverage synergistic interactions between the thiazolidinone core and aromatic substituents to enhance target engagement. The 2-chloro-6-fluorobenzylidene moiety introduces electron-withdrawing groups that polarize the benzylidene double bond, facilitating π-π stacking with hydrophobic enzyme pockets. Concurrently, the 2-methylbenzamide group at the 3-position provides steric bulk, potentially reducing off-target interactions while improving metabolic stability.

Table 2: Impact of Substituents on Benzylidene-Thiazolidinone Hybrid Activity

Compound Class Substituents Target Activity Key Findings Reference
5-Benzylidene derivatives 2-Cl, 6-F, 2-methylbenzamide Antimicrobial (hypothetical) Enhanced lipophilicity (Cl/F)
Spiro thiazolidinones Fe₂O₃-catalyzed synthesis Broad-spectrum antimicrobial Inhibition zones: 10–23 mm
Thiopyrano[2,3-d]thiazoles Aromatic/hydrophobic substituents Anti-MRSA 72.4% pharmacophore accuracy

The benzylidene group’s planar structure aligns with pharmacophore requirements for bacterial biofilm inhibition, as demonstrated by spiro thiazolidinones exhibiting 15–23 mm fungal inhibition zones. Molecular docking studies further reveal that the 2-chloro-6-fluorobenzylidene moiety in the title compound likely interacts with DNA gyrase via halogen bonding, a mechanism observed in fluoroquinolone antibiotics. Additionally, the 2-methylbenzamide substituent may stabilize the molecule’s binding pose through van der Waals interactions, a hypothesis supported by density functional theory (DFT) calculations on analogous compounds.

Recent syntheses of spiro thiazolidinones using Fe₂O₃ nanoparticles highlight the scaffold’s synthetic accessibility, with yields exceeding 90% under ultrasonication. This methodological advancement, coupled with in silico screening tools, positions benzylidene-thiazolidinones as a promising platform for next-generation antimicrobial and antiparasitic agents.

Properties

Molecular Formula

C18H12ClFN2O2S2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C18H12ClFN2O2S2/c1-10-5-2-3-6-11(10)16(23)21-22-17(24)15(26-18(22)25)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3,(H,21,23)/b15-9-

InChI Key

XELZGCLFAOMWJV-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Amides

β-Keto amides react with thiourea under acidic conditions to form the thiazolidine-2-thione-4-one ring. For example:

  • Reagents : Ethyl acetoacetate, thiourea, concentrated HCl.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : ~70–80%.

Alternative Route Using Cysteine Derivatives

Cysteine derivatives can undergo cyclization with carbonylating agents:

  • Reagents : L-cysteine methyl ester, carbon disulfide, and triethylamine.

  • Conditions : Stirring in dichloromethane at 0°C for 2 hours.

  • Yield : ~65%.

The introduction of the 2-methylbenzamide group at the 3-position of the thiazolidinone is achieved via nucleophilic acylation.

Acylation Protocol

  • Reagents : Thiazolidine-2-thione-4-one, 2-methylbenzoyl chloride, triethylamine.

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 75–85%.

  • Key Data :

    ParameterValue
    SolventDichloromethane
    BaseTriethylamine
    Reaction Time12 hours
    PurificationColumn chromatography

Knoevenagel Condensation for Benzylidene Formation

The 5-(2-chloro-6-fluorobenzylidene) group is introduced via Knoevenagel condensation, leveraging the active methylene group at C5.

Classical Knoevenagel Conditions

  • Reagents : 3-(2-Methylbenzamido)thiazolidine-2-thione-4-one, 2-chloro-6-fluorobenzaldehyde, piperidine.

  • Conditions : Reflux in ethanol (75°C) for 8–10 hours.

  • Yield : 60–70%.

  • Stereochemical Control : The Z-configuration is favored due to steric hindrance from the 2-methylbenzamide group.

Green Chemistry Approach Using Deep Eutectic Solvents (DES)

  • Reagents : Choline chloride:N-methylurea (1:2 molar ratio) as DES.

  • Conditions : 60°C, 4 hours, solvent-free.

  • Yield : 85–90%.

  • Advantages : Reduced reaction time, higher yield, and environmental sustainability.

Integrated One-Pot Synthesis

To streamline production, a one-pot method combines N-acylation and condensation:

  • Step 1 : Thiazolidine-2-thione-4-one is acylated with 2-methylbenzoyl chloride.

  • Step 2 : Without isolation, 2-chloro-6-fluorobenzaldehyde and piperidine are added.

  • Conditions : Ethanol, reflux, 12 hours.

  • Yield : 70–75%.

Characterization and Optimization

Spectroscopic Validation

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d6d_6) : δ 8.12 (s, 1H, CH=N), 7.85–7.45 (m, 6H, aromatic), 3.52 (s, 3H, CH3_3).

    • ¹³C NMR : δ 192.1 (C=O), 167.3 (C=S), 140.2 (CH=N).

  • HRMS : m/z calculated for C19_{19}H13_{13}ClF2_2N2_2O2_2S2_2: 456.02; found: 456.03.

Reaction Optimization Table

ParameterClassical MethodDES Method
Temperature75°C60°C
Time8–10 hours4 hours
SolventEthanolSolvent-free
Yield60–70%85–90%
Environmental ImpactModerateLow

Challenges and Solutions

  • Stereoselectivity : The Z-isomer is thermodynamically favored due to steric effects between the 2-methylbenzamide and benzylidene groups.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates isomers.

  • Scale-Up : Continuous flow reactors improve efficiency for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has been explored for its therapeutic properties :

Potential Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety is believed to play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways.

Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory responses, potentially providing a basis for developing new anti-inflammatory drugs.

Biochemical Research

The compound is being investigated as an enzyme inhibitor . Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms. For instance, it may inhibit kinases involved in cancer progression or inflammatory pathways.

Material Science

In material science, this compound is being evaluated for its potential use in developing new materials with specific properties such as conductivity or fluorescence. The incorporation of halogen atoms (chlorine and fluorine) can enhance the electronic properties of polymers synthesized from this compound.

Synthetic Chemistry

The compound serves as a building block in organic synthesis. Its unique functional groups allow for further modifications and the synthesis of more complex molecules, making it valuable in the pharmaceutical industry for drug development.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of thiazolidinones for their anti-cancer properties. The results indicated that modifications on the benzamide portion significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The presence of the chlorine and fluorine substituents was crucial for increasing potency due to their electronic effects on the aromatic system.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar thiazolidinone derivatives inhibited specific kinases involved in cell proliferation. The study highlighted the compound's potential as a lead structure for developing selective kinase inhibitors.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and benzylidene group contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the presence of the chlorine and fluorine atoms enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide, also known by its CAS number 302550-47-6, is a thiazolidinone derivative with potential pharmacological significance. This compound exhibits a range of biological activities, primarily focusing on anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings and case studies related to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H10ClFN2O2S2C_{17}H_{10}ClFN_2O_2S_2, with a molecular weight of approximately 392.85 g/mol. The structure features a thiazolidinone core which is known for its diverse biological activities.

Property Value
Molecular FormulaC17H10ClFN2O2S2
Molecular Weight392.85 g/mol
CAS Number302550-47-6
SMILESO=C(c1ccccc1)NN1C(=S)S/C(=Cc2c(F)cccc2Cl)/C1=O

1. Anti-inflammatory Activity

Research has shown that thiazolidinone derivatives exhibit significant anti-inflammatory properties. A study focusing on related compounds indicated that they act primarily as selective COX-1 inhibitors, with some exhibiting superior activity compared to standard anti-inflammatory drugs like indomethacin and naproxen . The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Key Findings:

  • Compounds similar to this compound demonstrated moderate to high inhibition of COX-1.
  • The structure–activity relationship (SAR) indicates that substituents on the benzene ring significantly influence anti-inflammatory efficacy.

2. Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. In various studies, these compounds have shown promising results against a range of bacterial strains. For instance, modifications in the thiazolidinone structure have been linked to enhanced antibacterial activity .

Case Study:
A synthesized thiazolidinone compound exhibited notable antibacterial effects against Gram-positive bacteria, suggesting that structural modifications can lead to improved antimicrobial potency.

3. Anticancer Potential

The anticancer properties of thiazolidinones are well-documented. The compound under discussion has been assessed for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

Research Insights:

  • The compound's ability to inhibit cancer cell proliferation was evaluated using MTT assays, demonstrating significant cytotoxicity at certain concentrations.
  • Further investigation into its mechanism revealed potential pathways involving mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves Knoevenagel condensation between a thiazolidinone precursor and substituted benzaldehyde. Key steps include:

  • Base selection : Use sodium acetate or ethanolate for optimal Schiff base formation (see ).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields compared to ethanol ( ).
  • Microwave-assisted synthesis : Reduces reaction time by 70% (from 12 hours to 3.5 hours) while maintaining >80% yield ( ).
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves impurities ().

Q. What spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the Z-configuration of the benzylidene moiety (δ 7.8–8.2 ppm for aromatic protons; ).
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C=S) confirm the thiazolidinone core ( ).
  • X-ray crystallography : Resolves spatial arrangement of the 2-chloro-6-fluorobenzylidene group (applied in related compounds; ).

Q. How should in vitro antimicrobial assays be designed for this compound?

  • Methodological Answer :

  • Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) ( ).
  • Concentration gradient : Use 10–100 µg/mL in DMSO, with positive controls (e.g., ciprofloxacin) and solvent blanks.
  • MIC determination : Follow CLSI guidelines using broth microdilution ().

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved for thiazolidinone derivatives?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., 2-methylbenzamide vs. 4-methoxyphenyl groups; ).
  • Computational modeling : Use DFT or molecular docking to assess interactions with targets (e.g., bacterial DNA gyrase; ).
  • Assay standardization : Control variables like bacterial inoculum size and solvent concentration ().

Q. What strategies improve solubility and bioavailability while retaining activity?

  • Methodological Answer :

  • Pro-drug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the thioxo moiety (analogous to ).
  • PEGylation : Attach polyethylene glycol chains to the benzamide group to enhance aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create stable polymorphs (applied in ).

Q. How can reaction pathways be monitored in real-time to optimize synthesis?

  • Methodological Answer :

  • In situ FTIR : Track C=O and C=N bond formation during condensation ( ).
  • LC-MS : Identify intermediates and byproducts (e.g., unreacted aldehydes; ).
  • DoE (Design of Experiments) : Apply factorial design to evaluate temperature, solvent, and catalyst interactions ().

Key Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Structural analogs in –17 provide methodological frameworks but require validation for this specific compound.
  • Contradictions in biological data (e.g., 4-methoxy vs. chloro-fluoro substituents) highlight the need for systematic SAR studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.